molecular formula C13H11BrClN3O2 B14030322 6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile

6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile

Número de catálogo: B14030322
Peso molecular: 356.60 g/mol
Clave InChI: DYDSGPDKPAPMDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This spirocyclic compound features a fused imidazo[1,5-a]pyridine core with bromo (Br) and chloro (Cl) substituents at positions 6' and 8', respectively. The cyclohexane ring is spiro-fused to the heterocyclic system, and a carbonitrile (CN) group at position 4 enhances its reactivity.

Propiedades

Fórmula molecular

C13H11BrClN3O2

Peso molecular

356.60 g/mol

Nombre IUPAC

6-bromo-8-chloro-1,5-dioxospiro[2H-imidazo[1,5-a]pyridine-3,4'-cyclohexane]-1'-carbonitrile

InChI

InChI=1S/C13H11BrClN3O2/c14-8-5-9(15)10-11(19)17-13(18(10)12(8)20)3-1-7(6-16)2-4-13/h5,7H,1-4H2,(H,17,19)

Clave InChI

DYDSGPDKPAPMDP-UHFFFAOYSA-N

SMILES canónico

C1CC2(CCC1C#N)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl

Origen del producto

United States

Métodos De Preparación

General Synthetic Strategy

The synthesis of such spirocyclic imidazo[1,5-a]pyridine derivatives typically involves:

  • Construction of the imidazo[1,5-a]pyridine core via cyclization reactions.
  • Introduction of halogen substituents (bromo and chloro) at specific positions on the heterocyclic ring.
  • Formation of the spiro junction between the cyclohexane ring and the imidazo[1,5-a]pyridine.
  • Installation of the carbonitrile group at the 4-position.
  • Oxidation steps to generate the 1',5'-dioxo functionalities on the cyclohexane ring.

Stepwise Synthetic Route (Inferred)

Due to limited direct literature on this exact compound, the following is an inferred preparation pathway based on analogous spirocyclic heterocycle syntheses and patent information on related compounds:

  • Starting Materials :

    • Substituted aminopyridine derivatives (bearing chloro and bromo substituents).
    • Cyclohexanone or cyclohexanedione derivatives for the cyclohexane moiety.
    • Cyanide source (e.g., cyanogen bromide or equivalent) for carbonitrile introduction.
  • Imidazo[1,5-a]pyridine Core Formation :

    • Condensation of the aminopyridine with an aldehyde or ketone to form an imine intermediate.
    • Cyclization under acidic or basic catalysis to form the imidazo ring fused to the pyridine.
  • Spirocyclization :

    • The spiro linkage is formed by nucleophilic attack or cycloaddition involving the cyclohexane ring carbonyl and the imidazo nitrogen or adjacent carbon.
    • This step may require controlled conditions such as reflux in polar aprotic solvents (e.g., 1,4-dioxane, pyridine) and use of bases like potassium carbonate.
  • Halogenation :

    • Selective bromination and chlorination at the 6' and 8' positions respectively, possibly via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or chlorine gas under controlled conditions.
  • Carbonitrile Introduction :

    • Installation of the cyano group at the 4-position may be achieved through nucleophilic substitution or via cyanation reactions using cyanide salts or equivalents.
  • Oxidation :

    • The 1',5'-dioxo groups on the cyclohexane ring are introduced by oxidation of the corresponding dihydroxy or keto precursors, using oxidants like PCC (pyridinium chlorochromate) or other mild oxidizing agents.
  • Purification :

    • The final compound is purified by column chromatography on silica gel or recrystallization.
    • Characterization is performed via NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Imidazo ring formation Aminopyridine + aldehyde/ketone, acid/base catalyst Solvent: ethanol, pyridine or dioxane
Spirocyclization Cyclohexanone derivative, base (K2CO3), heat Reflux conditions, polar aprotic solvent
Halogenation NBS (for Br), Cl2 or other chlorinating agents Controlled temperature to avoid over-halogenation
Cyanation Cyanide salts (KCN, NaCN) or cyanogen bromide Anhydrous conditions recommended
Oxidation PCC, KMnO4, or other mild oxidants Avoid overoxidation
Purification Silica gel chromatography, recrystallization Use of solvents like ethyl acetate, hexane

Research Data and Characterization

While direct experimental data on the synthesis of this compound is scarce in open literature, related compounds in patents demonstrate:

  • High yields (60-85%) for the spirocyclization step under optimized conditions.
  • NMR data showing characteristic chemical shifts for the imidazo[1,5-a]pyridine protons and carbonitrile carbon.
  • Mass spectrometry confirming molecular ion peaks consistent with C13H11BrClN3O2.
  • Melting points and boiling points consistent with predicted values (boiling point approx. 585 °C predicted).

Summary Table of Preparation Method

Step No. Reaction Type Key Reagents/Conditions Expected Outcome
1 Imidazo ring formation Aminopyridine + aldehyde, acid/base Formation of imidazo[1,5-a]pyridine core
2 Spirocyclization Cyclohexanone, K2CO3, reflux in dioxane Formation of spiro-fused cyclohexane ring
3 Halogenation NBS (Br), Cl2 (Cl) Selective 6'-bromo and 8'-chloro substitution
4 Cyanation KCN or cyanogen bromide Introduction of carbonitrile group at C4
5 Oxidation PCC or mild oxidant Formation of 1',5'-dioxo groups on cyclohexane
6 Purification Silica gel chromatography Pure final compound

Análisis De Reacciones Químicas

Types of Reactions

6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: Further cyclization reactions can modify the spiro structure

Common Reagents and Conditions

Common reagents for these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Aplicaciones Científicas De Investigación

6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes .

Mecanismo De Acción

The mechanism of action of 6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key analogs and their properties are summarized in Table 1.

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR) References
6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile Br (6'), Cl (8'), CN (4) 368.62 (calc.) N/A C=O (~1700 cm⁻¹), CN (~2200 cm⁻¹)
6'-Bromo-8'-methyl-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione Br (6'), CH₃ (8') 311.17 N/A C=O (~1700 cm⁻¹), NH (~3300 cm⁻¹)
6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione Br (6'), Cl (8') 317.57 N/A C=O (~1720 cm⁻¹)
5-Bromo-6'-(4-chlorophenyl)-2-oxo-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile Br (5), Cl (6'), CN (5') 502.34 293–294 C=O (~1680 cm⁻¹), CN (~2220 cm⁻¹)
5-Methoxy-2-oxo-1',6'-diphenyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile OCH₃ (5), Ph (1',6') 484.50 276–278 C=O (~1690 cm⁻¹), NH (~3250 cm⁻¹)

Key Observations:

  • Substituent Effects: Bromo and chloro substituents increase molecular weight and polarity compared to methyl or methoxy groups. The carbonitrile group consistently appears in analogs with cytotoxic activity .
  • Thermal Stability: Melting points vary widely (267–300°C), influenced by aromatic substituents (e.g., phenyl groups in compounds enhance rigidity) .
  • Spectral Signatures: C=O (1650–1750 cm⁻¹) and CN (~2200 cm⁻¹) peaks are ubiquitous. NH stretches (~3300 cm⁻¹) are observed in non-annulated analogs .

Crystallographic Insights

  • Conformational Rigidity: The spiro junction enforces a perpendicular orientation between the cyclohexane and imidazo[1,5-a]pyridine rings, as seen in 5-amino-5′-bromo-6-(4-methylbenzoyl)-8-nitro-spiroimidazo[1,2-a]pyridine ().
  • Hydrogen Bonding: N-H···O interactions stabilize crystal packing, critical for predicting solubility .

Actividad Biológica

6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the compound's biological activities, supported by data tables and research findings.

  • Molecular Formula : C13H11BrClN3O2
  • Molecular Weight : 356.60 g/mol
  • CAS Number : 1849593-46-9

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies focusing on its antimicrobial properties and cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies have shown that spiro compounds can demonstrate potent antibacterial effects against several bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Activity Level
6aStaphylococcus aureus8Moderate
6bEscherichia coli16Moderate
6cBacillus subtilis4Potent

Note : The above table reflects data from related studies on spiro compounds, suggesting that the target compound may exhibit similar or enhanced activity.

Cytotoxicity Studies

Cytotoxicity assessments of related derivatives have shown promising results against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). These studies often involve evaluating the half-maximal inhibitory concentration (IC50) to determine the effectiveness of the compounds.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison Standard
3aHepG-21.17Doxorubicin (IC50 = 0.5 µM)
4aMCF-72.79Doxorubicin (IC50 = 0.5 µM)
5aA5497.27Erlotinib (IC50 = 27.01 nM)

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some studies suggest that these compounds act as EGFR kinase inhibitors, which are crucial in many cancers.

Molecular Docking Studies

Molecular docking studies have been employed to explore binding affinities and interactions at the active sites of relevant targets such as EGFR. These computational analyses help in predicting the efficacy and potential therapeutic applications of new derivatives.

Case Studies

A notable case study involved the synthesis and evaluation of several spiro compounds similar to our target compound, which demonstrated significant antimicrobial and anticancer properties. The study highlighted how structural modifications could enhance biological activity, providing a pathway for future research and development.

Q & A

Q. What synthetic strategies are effective for constructing the spirocyclic core of this compound?

The spirocyclic core can be synthesized via one-pot multi-step reactions involving ketones or aldehydes to induce cyclization. For example:

  • Cyclohexane ring formation : Reacting imidazo[1,5-a]pyridine precursors with cyclohexanone derivatives under acidic conditions (e.g., acetic acid) promotes spiroannulation .
  • Halogenation : Bromo and chloro substituents are introduced via electrophilic substitution or metal-catalyzed cross-coupling at early stages to avoid side reactions .
  • Carbonitrile incorporation : Nitrile groups are typically added using Knoevenagel condensation or cyanation reagents like TMSCN .

Q. Key Reaction Conditions :

StepReagents/ConditionsYieldReference
SpirocyclizationAcetic acid, 80–100°C, 12–24 hrs61–81%
HalogenationNBS (N-bromosuccinimide) or Cl2 gas, DCM, RT70–85%

Q. Which spectroscopic techniques are essential for structural confirmation?

A combination of 1H/13C NMR, IR, HRMS , and X-ray crystallography is critical:

  • NMR : Assign sp3/sp2 carbons (DEPT-135) and confirm substituent positions (e.g., 1H NMR in DMSO-d6: imidazo[1,5-a]pyridine protons appear at δ 7.2–8.5 ppm; cyclohexane protons at δ 1.5–2.5 ppm) .
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+: 550.0978; observed: 550.0816) .

Advanced Research Questions

Q. How can diastereoselectivity challenges in spirocyclic synthesis be addressed?

Diastereoselectivity depends on steric and electronic effects during cyclization:

  • Solvent polarity : Polar solvents (e.g., DMF) favor transition-state stabilization for specific stereoisomers .
  • Chiral auxiliaries : Temporarily introducing chiral groups (e.g., Evans oxazolidinones) can steer spirojunction geometry .
  • Crystallographic validation : X-ray diffraction resolves ambiguities (e.g., reports N–H···O hydrogen bonds influencing crystal packing) .

Q. How should researchers resolve discrepancies between calculated and observed HRMS data?

Discrepancies (e.g., 550.0978 vs. 550.0816 ) may arise from isotopic patterns (e.g., Br/Cl) or impurities. Mitigation strategies include:

  • Isotopic abundance analysis : Use software (e.g., Bruker Compass DataAnalysis) to simulate isotopic clusters for Br/Cl-containing ions.
  • Purity checks : Re-crystallize the compound and re-run LC-MS with orthogonal methods (e.g., HPLC-UV at 254 nm) .

Q. What crystallographic considerations are critical for determining the spiro compound’s structure?

  • Hydrogen bonding : Dashed bonds in crystal packing (e.g., N–H···O interactions) stabilize conformation .
  • Space group symmetry : Monoclinic (e.g., P21/c) or triclinic systems dominate for spiro derivatives due to steric constraints .
  • Thermal ellipsoids : High displacement parameters (e.g., for nitro groups) indicate dynamic disorder, requiring refinement with restraints .

Q. Example Crystallographic Data :

ParameterValue ()
Space groupP-1
Unit cell dimensionsa=8.23 Å, b=11.57 Å, c=12.89 Å
R-factor0.048

Q. How can reaction yields be optimized for halogenated spiro derivatives?

  • Temperature control : Lower temperatures (0–5°C) reduce decomposition of bromo/chloro intermediates .
  • Catalyst screening : Pd(OAc)2/Xantphos improves coupling efficiency for aryl halides .
  • Workup protocols : Use column chromatography with cyclohexane/ethyl acetate gradients (e.g., 10:1 to 3:1) to isolate products .

Q. What computational methods support conformational analysis of the spiro core?

  • DFT calculations : B3LYP/6-31G(d) optimizations predict stable conformers (e.g., cyclohexane chair vs. boat) .
  • Molecular docking : Assess binding poses in enzyme active sites (e.g., kinase inhibitors) to prioritize synthetic targets .

Q. How do electronic effects of substituents influence reactivity?

  • Electron-withdrawing groups (EWGs) : Nitro and carbonyl groups deactivate the imidazo[1,5-a]pyridine ring, slowing electrophilic substitution .
  • Steric hindrance : Bulky substituents (e.g., 4-bromophenyl) impede spirocyclization, requiring longer reaction times .

Q. What strategies validate synthetic intermediates with complex NMR spectra?

  • 2D NMR : HSQC/HMBC correlations map proton-carbon connectivity (e.g., confirming spirojunction via long-range couplings) .
  • Variable-temperature NMR : Resolve overlapping signals (e.g., cyclohexane chair-flip dynamics) by cooling to –40°C .

Q. How are kinetic studies designed to probe spirocyclization mechanisms?

  • In situ monitoring : Use ReactIR to track carbonyl intermediate formation during cyclization .
  • Rate determination : Vary ketone concentrations (pseudo-first-order conditions) to establish rate laws .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.